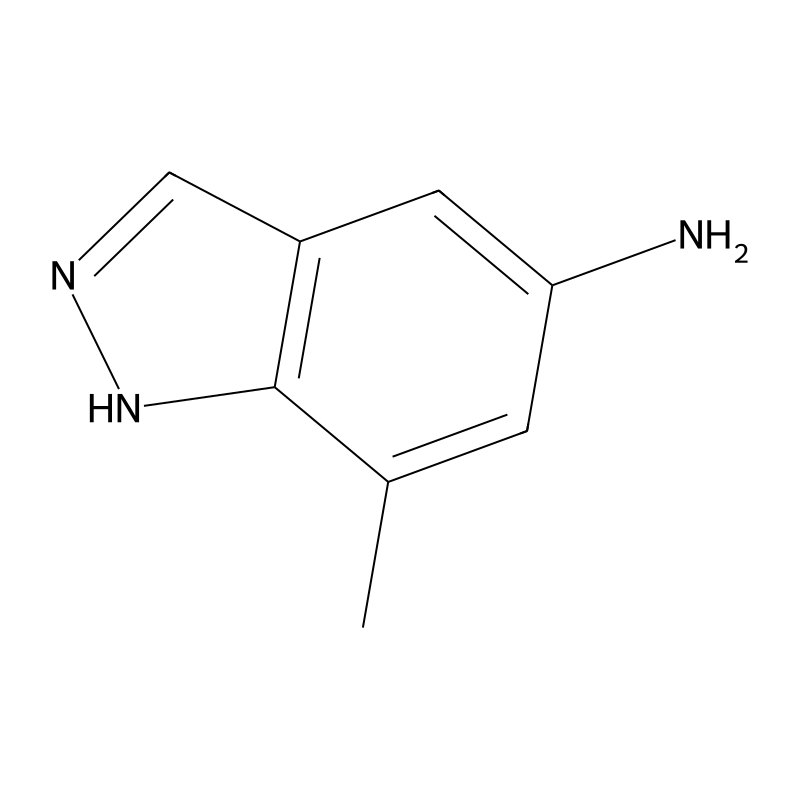7-methyl-1H-indazol-5-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Indazole is a heterocyclic compound that has a wide variety of medicinal applications . It’s used as an antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agent . Several recently marketed drugs contain an indazole structural motif .
The synthesis of indazoles has been a topic of recent research. Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Imidazole, a similar compound, is known for its broad range of chemical and biological properties . It’s used in the development of new drugs, and its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
7-methyl-1H-indazol-5-amine is a heterocyclic compound belonging to the indazole family, characterized by a five-membered ring containing two nitrogen atoms. Its chemical formula is and it has a molecular weight of 161.17 g/mol. The structure comprises a methyl group at the 7-position and an amino group at the 5-position of the indazole ring, contributing to its unique chemical properties and biological activities .
- Condensation Reactions: It can react with carbonyl compounds to form larger cyclic structures or other derivatives .
- Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
- Cross-Coupling Reactions: It is amenable to palladium-catalyzed cross-coupling reactions, which are valuable for synthesizing more complex organic molecules .
Research indicates that 7-methyl-1H-indazol-5-amine exhibits notable biological activities, particularly as a potential therapeutic agent. It has been studied for its role as a:
- CGRP (Calcitonin Gene-Related Peptide) Receptor Antagonist: This suggests potential applications in treating migraine and other neurological conditions .
- Anticancer Agent: Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating its promise in oncology .
The synthesis of 7-methyl-1H-indazol-5-amine can be achieved through several methods:
- Palladium-Catalyzed Cross-Coupling: Utilizing Suzuki-Miyaura coupling techniques, where aryl halides react with boronic acids in the presence of a palladium catalyst .
- Cyclization Reactions: Indazoles can be synthesized from hydrazones or diazo compounds through cycloaddition reactions, followed by subsequent modifications to introduce the methyl and amino groups .
- Direct Amination: Methods involving direct amination of substituted indazoles can also yield this compound efficiently.
The applications of 7-methyl-1H-indazol-5-amine extend across various fields:
- Pharmaceuticals: As a precursor or active ingredient in drug development, particularly for neurological disorders and cancer therapies.
- Chemical Research: Utilized in synthetic organic chemistry for constructing complex molecules and studying reaction mechanisms.
Studies on the interactions of 7-methyl-1H-indazol-5-amine with biological targets have revealed its potential as a modulator of receptor activity. Its interaction with CGRP receptors has been specifically noted, indicating its relevance in pharmacological studies aimed at understanding migraine mechanisms and developing novel treatments .
Several compounds share structural similarities with 7-methyl-1H-indazol-5-amine, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Methyl-1H-indazol-5-amine | Methyl group at the 4-position | Different position of methyl group affects reactivity |
| 1H-Indazole | Base structure without substitutions | Fundamental structure for many derivatives |
| 3-Aminoindazole | Amino group at the 3-position | Varies in biological activity compared to 7-methyl derivative |
These compounds illustrate variations in substitution patterns on the indazole ring, affecting their chemical reactivity and biological properties.








